molecular formula C11H9N3O B3355284 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one CAS No. 62289-95-6

7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one

Cat. No.: B3355284
CAS No.: 62289-95-6
M. Wt: 199.21 g/mol
InChI Key: BRMCNVVZAFQTBV-UHFFFAOYSA-N
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Description

7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one is a heterocyclic compound that features a fused ring system combining pyrrole and naphthyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

7-methyl-5H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-5-3-7-8-6-12-4-2-9(8)13-11(15)10(7)14/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCNVVZAFQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40490446
Record name 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62289-95-6
Record name 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Reactant of Route 2
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Reactant of Route 3
Reactant of Route 3
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Reactant of Route 4
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Reactant of Route 5
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Reactant of Route 6
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one

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